5-Bromo-3-hydroxyisoquinolin-1(2H)-one
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Overview
Description
5-Bromo-3-hydroxyisoquinolin-1(2H)-one is a brominated derivative of isoquinolinone, a class of compounds known for their diverse biological activities. Isoquinolinones are heterocyclic compounds containing a nitrogen atom in a six-membered ring fused to a benzene ring. The bromine and hydroxyl groups on the isoquinolinone core can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxyisoquinolin-1(2H)-one typically involves the bromination of 3-hydroxyisoquinolin-1(2H)-one. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: NaOCH3 in methanol or KSR in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Bromo-3-oxoisoquinolin-1(2H)-one.
Reduction: 3-Hydroxyisoquinolin-1(2H)-one.
Substitution: 5-Substituted-3-hydroxyisoquinolin-1(2H)-one derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoquinolinone derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive isoquinolinones.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxyisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinolinone derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The bromine and hydroxyl groups may enhance binding affinity or specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisoquinolin-1(2H)-one: Lacks the bromine atom, potentially less reactive.
5-Chloro-3-hydroxyisoquinolin-1(2H)-one: Chlorine instead of bromine, may have different reactivity and biological activity.
5-Methyl-3-hydroxyisoquinolin-1(2H)-one: Methyl group instead of bromine, different steric and electronic effects.
Uniqueness
5-Bromo-3-hydroxyisoquinolin-1(2H)-one is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other isoquinolinone derivatives.
Properties
Molecular Formula |
C9H6BrNO2 |
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Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-bromo-1-hydroxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-4H,(H2,11,12,13) |
InChI Key |
SKKAZBVQAQLXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2C(=C1)Br)O |
Origin of Product |
United States |
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